molecular formula C15H23NO4 B8734456 (1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

Cat. No.: B8734456
M. Wt: 281.35 g/mol
InChI Key: LSHOKYZGSIIBMK-MBQCHNMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Azaartemisinin: (PubChem CID: 46780499) is a synthetic analog of artemisinin, a well-known antimalarial drug. This compound is characterized by its unique structure, which includes a nitrogen atom replacing one of the oxygen atoms in the artemisinin molecule. The molecular formula of 11-Azaartemisinin is C15H23NO4, and it has a molecular weight of 281.35 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Azaartemisinin involves multiple steps, starting from dihydroartemisininThis is typically achieved through a series of reactions including oxidation, reduction, and substitution reactions under controlled conditions .

Industrial Production Methods: Industrial production of 11-Azaartemisinin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: 11-Azaartemisinin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 11-Azaartemisinin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

11-Azaartemisinin has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of other complex molecules.

    Biology: It is used in studies related to its biological activity and mechanism of action.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of malaria and other parasitic diseases.

    Industry: It is used in the development of new drugs and other chemical products.

Mechanism of Action

The mechanism of action of 11-Azaartemisinin involves the generation of reactive oxygen species (ROS) that damage the cellular components of parasites. The compound targets the heme group in the parasite’s cells, leading to the production of ROS and subsequent cell death. This mechanism is similar to that of artemisinin but with enhanced efficacy due to the presence of the nitrogen atom .

Comparison with Similar Compounds

    Artemisinin: The parent compound from which 11-Azaartemisinin is derived.

    Dihydroartemisinin: A reduced form of artemisinin.

    Artemether: A methyl ether derivative of dihydroartemisinin.

    Artesunate: A hemisuccinate derivative of dihydroartemisinin.

Uniqueness: 11-Azaartemisinin is unique due to the presence of the nitrogen atom, which enhances its stability and efficacy compared to other artemisinin derivatives. This structural modification also allows for different chemical reactions and potential therapeutic applications .

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

(1S,8S,9R)-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one

InChI

InChI=1S/C15H23NO4/c1-8-4-5-11-9(2)12(17)16-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3,(H,16,17)/t8?,9-,10?,11+,13?,14+,15?/m1/s1

InChI Key

LSHOKYZGSIIBMK-MBQCHNMNSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2CCC(C3C24C(NC1=O)O[C@](CC3)(OO4)C)C

Canonical SMILES

CC1CCC2C(C(=O)NC3C24C1CCC(O3)(OO4)C)C

Origin of Product

United States

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